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Compound of Interest |

1-(5,6,7,8-Tetrahydronaphthalen-
Compound Name:
2-yl)pentan-1-one

CAS No.: 101498-55-9

Cat. No.: B2989067

. J

1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-one:
A Lipophilic Scaffold for Medicinal Chemistry

Executive Summary

CAS 101498-55-9, chemically identified as 1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-
one (or 2-valeryltetralin), is a specialized organic intermediate used primarily in the synthesis of
lipophilic pharmaceutical agents. Unlike its fully aromatic naphthalene counterparts, the
tetrahydronaphthalene (tetralin) core offers a unique "pucker" conformation and altered
metabolic stability profile, making it a critical bioisostere in Structure-Activity Relationship (SAR)
studies targeting GPCRs (e.g., Cannabinoid receptors CB1/CB2) and nuclear receptors (e.g.,
PPARS).

This guide provides a comprehensive technical breakdown of its synthesis, handling, and
application in drug discovery, serving as a reference for synthetic chemists and formulation
scientists.

Chemical Identity & Physicochemical Properties

Understanding the fundamental properties of CAS 101498-55-9 is prerequisite for its use in
multistep synthesis.
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Property Data

) 1-(5,6,7,8-Tetrahydronaphthalen-2-yl)pentan-1-
Chemical Name

one
CAS Number 101498-55-9
Molecular Formula C15H200

Molecular Weight 216.32 g/mol

_ Viscous oil or low-melting solid (dependent on
Physical State

purity)
- Soluble in DCM, Chloroform, Ethyl Acetate,
Solubility ]
DMSO; Insoluble in Water
LogP (Predicted) ~4.5 (Highly Lipophilic)
Key Functional Groups Ketone (C=0), Tetralin Ring (Hydroaromatic)

Structural Insight: The molecule consists of a lipophilic pentyl chain attached via a ketone linker
to position 2 of a tetralin ring. The partial saturation of the ring system reduces planarity
compared to naphthalene, increasing sp? character and potentially improving solubility in lipid
bilayers while altering pi-stacking interactions in protein binding pockets.

Synthesis & Manufacturing Protocols

The synthesis of CAS 101498-55-9 typically follows a Friedel-Crafts Acylation pathway. This
method is preferred for its scalability and regioselectivity, favoring the -position (position 2) of
the tetralin ring due to steric factors, though separation from the a-isomer may be required.

Protocol: Friedel-Crafts Acylation of Tetralin

Reagents:
o Tetralin (1,2,3,4-Tetrahydronaphthalene) [Substrate]
e Valeryl Chloride (Pentanoyl Chloride) [Acylating Agent]

e Aluminum Chloride (AICIs) [Lewis Acid Catalyst]
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e Dichloromethane (DCM) [Solvent]
Step-by-Step Methodology:

e Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar,
addition funnel, and an inert gas inlet (Nitrogen or Argon).

o Catalyst Suspension: Charge the flask with anhydrous AICIs (1.1 equiv) and dry DCM (5
mL/g of substrate). Cool the suspension to 0°C using an ice bath.

e Acylating Agent Addition: Add Valeryl Chloride (1.05 equiv) dropwise to the AICIs suspension.
Stir for 15 minutes to form the acylium ion complex.

o Substrate Addition: Dissolve Tetralin (1.0 equiv) in a minimal amount of DCM. Add this
solution dropwise to the reaction mixture over 30 minutes, maintaining the internal
temperature below 5°C.

e Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor
progress via TLC (Hexane:EtOAc 9:1) or GC-MS.

¢ Quenching: Pour the reaction mixture carefully onto crushed ice/HCI to quench the aluminum
complex.

o Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine,
dry over anhydrous Na=SOa4, and concentrate under reduced pressure.

 Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/EtOAc
gradient) to isolate the 2-substituted isomer from minor 1-substituted byproducts.

Visualization: Synthesis Workflow
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Figure 1: Synthetic pathway for the production of CAS 101498-55-9 via Friedel-Crafts acylation.

Medicinal Chemistry Applications

In drug development, CAS 101498-55-9 serves as a versatile scaffold rather than a final API.
Its primary utility lies in modifying the physicochemical profile of drug candidates.

A. Bioisosteric Replacement (Naphthalene vs. Tetralin)

Researchers often replace a flat aromatic naphthalene ring with a tetralin ring (CAS 101498-
55-9 core) to:

» Disrupt Planarity: The aliphatic portion of the tetralin ring adopts a "half-chair" conformation,
which can improve fit in non-planar hydrophobic pockets.

o Reduce Melting Point: Lower crystal lattice energy often correlates with improved solubility in
formulation vehicles.

o Metabolic Blocking: The saturated carbons are susceptible to P450 oxidation, providing a
handle for tuning half-life (e.g., introducing fluorine at these positions in subsequent steps).

B. Precursor for Synthetic Cannabinoids & GPCR Ligands

The structure of CAS 101498-55-9 mimics the "naphthoyl" moiety found in early synthetic
cannabinoids (e.g., JWH-018).

e Reaction Logic: The ketone group can be reduced to a methylene or alcohol, or reacted with
indole/indazole precursors to form hybrid ligands.

o Target: CB2 receptor agonists for inflammation or CB1 antagonists for metabolic disorders.

Visualization: SAR Decision Tree
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Figure 2: Strategic rationale for using the tetralin scaffold in lead optimization.

Analytical Quality Control (QC)

To ensure the integrity of biological data, the purity of CAS 101498-55-9 must be verified. The
primary impurity is the 1-isomer (regioisomer), which has distinct retention times.
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Method Parameter Specification

C18 Reverse Phase (e.g.,
HPLC Column )
Agilent Zorbax)

ACN:Water (Gradient 50% ->

Mobile Phase
95%)
] UV @ 254 nm (Aromatic
Detection )
absorption)
GC-MS Inlet Temp 250°C
lonization El (70 eV)

m/z 131 (Tetralin cation), m/z

Key Fragment
159 (Loss of butyl)

Distinct multiplet for saturated
NMR 1H NMR (CDCls) _
ring protons (1.7-2.8 ppm)

Safety & Regulatory Handling

Signal Word: WARNING
» Hazard Statements:
o H315: Causes skin irritation.[1][2]
o H319: Causes serious eye irritation.[3]
o H335: May cause respiratory irritation.[1][2]
» Handling:
o Always handle in a fume hood to avoid inhalation of vapors.[4]
o Wear nitrile gloves and safety goggles.

o Store in a cool, dry place under inert gas (Argon) to prevent oxidation of the benzylic
positions over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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